molecular formula C15H16BrN3O B2988252 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034587-76-1

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2988252
CAS RN: 2034587-76-1
M. Wt: 334.217
InChI Key: JJMBVYZYZHMCJI-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is complex due to the presence of multiple functional groups. The compound contains a bromine atom, an imidazole ring, a benzamide group, and a cyclopropyl group .

Scientific Research Applications

Synthesis and Methodological Advances

  • Microwave-Assisted Synthesis : Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the value of modern techniques in accelerating and optimizing chemical synthesis processes (Saeed, 2009).
  • Cyclocondensation Methods : The use of 1-methyl-3-ethyl imidazolium bromide [meim]Br/basic alumina has been shown to promote the cyclocondensation of chloroacetone/chloroethyl acetate with salicylaldehydes, yielding benzofuran derivatives under both conventional and microwave irradiation. This illustrates the versatility of catalytic systems in facilitating heterocyclic ring formation (Sapkal et al., 2010).

Potential Biological Activity

  • Antitumor and Antioxidant Agents : Research into the synthesis of new fused and binary 1,3,4‐Thiadiazoles explores their applications as potential antitumor and antioxidant agents. Such compounds are generated through reactions involving 2-amino-1,3,4-thiadiazole with various reactants, including 2-bromo-1-(2H-chromen-3-yl)ethanone, highlighting the therapeutic potential of these heterocyclic compounds (Hamama et al., 2013).

Crystal Structure and Interactions

  • X-Ray Structure Characterization : Studies on antipyrine-like derivatives, specifically 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses reveal insights into the crystal packing, hydrogen bonding interactions, and the stabilization mechanisms within the molecular structures, offering a foundation for understanding the physicochemical properties of similar compounds (Saeed et al., 2020).

Future Directions

The future directions for research on “2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMBVYZYZHMCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

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